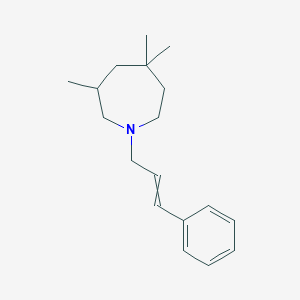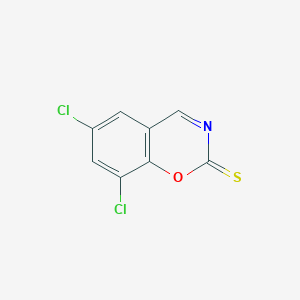
3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl is a chemical compound that belongs to the class of oxazaborolidines These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of a boronic acid or boronate ester with an appropriate amine under controlled conditions. One common method includes the use of trimethylborate and a suitable amine, followed by cyclization to form the oxazaborolidine ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of boron-containing compounds with different functional groups.
Applications De Recherche Scientifique
3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl has several scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral compounds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which can influence the reactivity and selectivity of the compound in catalytic processes. The pathways involved often include the formation of transient intermediates that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl is unique due to its specific structure, which includes a boron atom within an oxazaborolidine ring. This structure imparts distinct reactivity and selectivity, making it particularly useful in asymmetric synthesis and catalysis. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various applications.
Propriétés
Numéro CAS |
648435-39-6 |
|---|---|
Formule moléculaire |
C5H11BNO |
Poids moléculaire |
111.96 g/mol |
InChI |
InChI=1S/C5H11BNO/c1-5(2)4-8-6-7(5)3/h4H2,1-3H3 |
Clé InChI |
MIHQMSIDOWZGIK-UHFFFAOYSA-N |
SMILES canonique |
[B]1N(C(CO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)





![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)

![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)
